molecular formula C18H18N2OS B3406429 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 319489-20-8

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B3406429
CAS No.: 319489-20-8
M. Wt: 310.4 g/mol
InChI Key: SJKPVNIUAYAPTK-UHFFFAOYSA-N
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Description

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with a phenoxyethyl sulfanyl group and a prop-2-en-1-yl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phenoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzodiazole with 2-phenoxyethanethiol.

    Addition of the Prop-2-en-1-yl Group: The final step is the alkylation of the benzodiazole with an allyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzodiazole ring can be reduced to an amine.

    Substitution: The phenoxyethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

    Substitution: Strong nucleophiles such as alkoxides or thiolates are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of benzodiazoles are often investigated for their potential as drugs. This compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole would depend on its specific biological activity. Generally, benzodiazoles can interact with various molecular targets such as enzymes, receptors, or DNA. The phenoxyethyl sulfanyl group may enhance its binding affinity or selectivity towards these targets, while the prop-2-en-1-yl group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole: Lacks the prop-2-en-1-yl group.

    1-(prop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the phenoxyethyl sulfanyl group.

    2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole: Lacks the prop-2-en-1-yl group.

Uniqueness

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the phenoxyethyl sulfanyl and prop-2-en-1-yl groups. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h2-11H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKPVNIUAYAPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187596
Record name 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319489-20-8
Record name 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319489-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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